Trimethyl(phenyl)tin is an organotin compound with the molecular formula C₉H₁₄Sn and a molecular weight of 240.92 g/mol. It is characterized by the presence of three methyl groups and one phenyl group attached to a tin atom, making it a member of the organotin family. This compound appears as a colorless liquid at room temperature, with a density of 1.327 g/mL and a melting point of approximately -51 °C. Its boiling point is around 88 °C at 16 mm Hg, indicating its volatility under reduced pressure conditions .
Trimethyl(phenyl)tin is notable for its toxicity, classified as very toxic by inhalation, skin contact, and ingestion, and it poses significant risks to aquatic life . The compound is used in various
Trimethyl(phenyl)tin can act as a precursor for the synthesis of various organotin compounds. These compounds possess unique properties, including biocidal activity, and have been explored in diverse research areas, such as:
Trimethyl(phenyl)tin serves as a model compound in organometallic chemistry studies due to its relatively simple structure and well-defined properties. Research involving trimethyl(phenyl)tin has focused on:
For example, reacting trimethyl(phenyl)tin with iodobenzene in the presence of bis(triphenylphosphine)palladium dibromide results in various byproducts, including methyltrimethyltin iodide .
Trimethyl(phenyl)tin exhibits significant biological activity, particularly its neurotoxic effects. Studies have shown that it induces acute neuronal death selectively in the hippocampal dentate gyrus, which can lead to cognitive impairments . The compound's toxicity is attributed to its ability to disrupt cellular functions and induce oxidative stress within neuronal cells.
Moreover, it has been noted for its potential endocrine-disrupting properties, impacting hormonal balance in organisms exposed to it .
Trimethyl(phenyl)tin can be synthesized through several methods:
These methods highlight the versatility of trimethyl(phenyl)tin in organic synthesis.
Trimethyl(phenyl)tin is utilized in various fields:
Interaction studies on trimethyl(phenyl)tin have focused on its neurotoxic effects and interactions with cellular components. Research indicates that exposure to this compound can lead to alterations in neuronal signaling pathways and increased oxidative stress markers within cells. Furthermore, studies have examined its interactions with various receptors and enzymes, indicating potential implications for endocrine disruption .
Several compounds share structural similarities with trimethyl(phenyl)tin. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethyltin | C₄H₁₁Sn | Lacks phenyl group; widely studied for toxicity. |
Triethyltin | C₆H₁₅Sn | Ethyl groups instead of methyl; different reactivity. |
Triphenyltin | C₁₂H₁₄Sn | Contains three phenyl groups; used as a biocide. |
Trimethyl(benzyl)tin | C₉H₁₃Sn | Contains a benzyl group; different biological activity. |
Trimethyl(phenyl)tin is unique due to its specific combination of methyl and phenyl groups, which influences its chemical reactivity and biological effects compared to other organotin compounds.
Classical methods for synthesizing trimethyl(phenyl)tin rely on transmetalation and Grignard reagent-based reactions. A foundational approach involves the reaction of phenylmagnesium bromide with trimethyltin chloride in anhydrous diethyl ether. This method proceeds via nucleophilic displacement, where the Grignard reagent transfers the phenyl group to the tin center [1]. Typical conditions require temperatures between 0°C and room temperature, with yields reaching 60–70% after aqueous workup and distillation [4].
Another historical route employs organomercury intermediates. Phenylmercuric chloride reacts with trimethyltin sodium in tetrahydrofuran (THF), facilitating mercury-tin exchange. While effective, this method has declined in popularity due to mercury’s toxicity and challenges in handling [1].
Contemporary strategies prioritize catalytic efficiency and functional group tolerance. The Stille coupling reaction exemplifies this shift, utilizing palladium catalysts to cross-couple trimethyl(phenyl)tin with aryl halides. For instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) and triphenylarsine in toluene/N,N-dimethylformamide (DMF) mixtures enable efficient aryl-aryl bond formation at 110°C [1]. These conditions achieve near-quantitative yields in polymerization reactions, as demonstrated in the synthesis of benzo[1,2-b:4,5-b']dithiophene-alt-thieno[3,4-d]thiazole copolymers [1].
Microwave-assisted synthesis has also emerged as a rapid alternative. In one protocol, a mixture of 5-(heptadecan-9-yl)-5H-thieno[3,4-c]pyrrole-4,6-dione and 2-octyl-4,6-dibromo-thieno[3,4-d]thiazole undergoes coupling in THF under microwave irradiation at 120°C for 24 hours. This method reduces reaction times by 50% compared to conventional heating while maintaining yields above 70% [1].
Recent innovations align with green chemistry principles. A photochemical method developed by Chen et al. employs UV light to catalyze the reaction between aryl halides and hexamethylditin in the presence of triethylamine. This solvent-free approach eliminates toxic tin byproducts and achieves yields up to 85% for aryl trimethylstannanes, including trimethyl(phenyl)tin [4].
Additionally, biphasic systems using water-tolerant catalysts, such as palladium nanoparticles stabilized on cellulose, reduce organic solvent consumption. These systems enable recycling of catalytic materials, minimizing waste generation [4].
Purification of trimethyl(phenyl)tin demands meticulous attention to residual catalysts and byproducts. Precipitation and filtration are standard in polymer synthesis: crude products are dissolved in chloroform and precipitated into methanol, followed by filtration through 0.45 µm nylon membranes [1].
Soxhlet extraction further refines polymers using sequential solvents (acetone, hexanes, chloroform) to remove oligomers and unreacted monomers [1]. For small molecules, fractional distillation under reduced pressure (16 mmHg, 88°C) isolates trimethyl(phenyl)tin with >99% purity [1].
High-performance liquid chromatography (HPLC) with silica gel columns resolves stereochemical impurities in asymmetric syntheses. Mobile phases of hexane/ethyl acetate (90:10) effectively separate tin-containing species [1].
Transmetalation represents one of the most important reaction pathways for trimethyl(phenyl)tin in organometallic chemistry. This process involves the transfer of organic groups from the tin center to another metal, most commonly palladium in cross-coupling reactions. The compound's unique structure, featuring both electron-donating methyl groups and an aromatic phenyl substituent, creates distinct reactivity patterns compared to other organotin compounds.
The transmetalation mechanism of trimethyl(phenyl)tin typically follows an associative pathway where the organotin compound coordinates to the palladium center through the phenyl group's π-system before formal group transfer occurs. This coordination creates a fleeting pentavalent, eighteen-electron intermediate that rapidly undergoes ligand rearrangement to complete the transmetalation process. The phenyl group's ability to coordinate through its aromatic electrons provides enhanced reactivity compared to purely aliphatic organotin compounds.
Kinetic studies have revealed that trimethyl(phenyl)tin exhibits faster transmetalation rates than tributyltin compounds but slower rates than trimethyltin derivatives. The compound demonstrates excellent reactivity in rhodium-catalyzed cross-coupling reactions, particularly in the synthesis of boron-nitrogen biphenyls where complete transmetalation occurs at elevated temperatures around 100°C. Importantly, in the absence of substrate coordination, trimethyl(phenyl)tin does not undergo transmetalation with rhodium catalysts, indicating that substrate activation is essential for efficient group transfer.
The steric effects of the trimethyl groups play a crucial role in controlling the transmetalation kinetics. Theoretical calculations demonstrate that increased steric hindrance around the tin center significantly influences the transition state geometry during transmetalation processes. This steric control can be exploited to reduce batch-to-batch variance in polymerization reactions where consistent molecular weights are desired.
Trimethyl(phenyl)tin readily undergoes sulphur dioxide insertion reactions into its tin-carbon bonds, representing a fundamental transformation in organotin chemistry. This insertion process typically occurs under mild conditions, with the compound showing high reactivity toward sulphur dioxide compared to other tetraorganotin species.
The insertion of sulphur dioxide into trimethyl(phenyl)tin follows an electrophilic mechanism where the sulphur dioxide molecule attacks the electron-rich tin-carbon bond. The reaction proceeds through an O-sulfinato intermediate rather than an S-sulfinato structure, as confirmed by infrared spectroscopy showing characteristic absorption bands in the 950-1000 cm⁻¹ region. This selectivity for O-coordination reflects the electronic preferences of the tin center and the stabilization provided by the resulting bonding arrangement.
The reactivity order for sulphur dioxide insertion into different carbon-tin bonds follows the sequence: allyl ≈ allenyl ≈ propargyl > phenyl > benzyl > methyl. This order reflects the electrophilic nature of the insertion process, where more electron-rich carbon centers are preferentially attacked. In trimethyl(phenyl)tin, the phenyl group shows moderate reactivity, falling between highly reactive unsaturated groups and less reactive alkyl substituents.
Structural analysis of the insertion products reveals that they exist as aggregated species in both solid and solution phases, with tin achieving five-coordinate geometry through intermolecular bridging arrangements. The planar trimethyltin moiety and the bridging sulfinato groups create extended structures that influence the compound's physical properties and subsequent reactivity.
The insertion reaction can proceed to different extents depending on reaction conditions. Under standard conditions, mono-insertion is typical, but extended exposure to sulphur dioxide or elevated temperatures can lead to multiple insertions, particularly when highly reactive organic groups are present. This selectivity provides opportunities for controlled functionalization of organotin compounds.
The choice of solvent dramatically influences the reaction kinetics of trimethyl(phenyl)tin across various transformation pathways. Polar solvents generally enhance reaction rates through stabilization of polar transition states and intermediates, while non-polar solvents provide baseline reactivity patterns.
In polar protic solvents such as methanol and ethanol, trimethyl(phenyl)tin exhibits enhanced reactivity due to hydrogen bonding interactions that stabilize charged intermediates. These solvents particularly favor reactions proceeding through ionic mechanisms, where the development of charge separation in transition states benefits from solvation effects. The enhanced cis-selectivity observed in polar protic media results from preferential stabilization of specific geometric arrangements during product formation.
Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide provide moderate rate enhancements through coordination to the electron-deficient tin center. These solvents can displace weakly bound ligands and create more reactive intermediates. Electrochemical studies demonstrate that the reduction potential of trimethyl(phenyl)tin shifts to less negative values in dimethylformamide compared to acetonitrile, indicating stronger solvation effects in the former solvent.
The effect of solvent polarity on transmetalation reactions is particularly pronounced. In non-polar solvents like toluene and benzene, transmetalation proceeds at baseline rates with standard selectivity patterns. However, the introduction of coordinating solvents such as tetrahydrofuran can alter the mechanism by facilitating ligand exchange processes that change the rate-determining step.
Fluorinated solvents like trifluoroethanol create unique environments that enhance both reaction rates and selectivity through strong solvation effects and potential hydrogen bonding interactions. These specialized solvents can access alternative reaction pathways that are not available in conventional media.
Aqueous systems generally inhibit organotin reactivity due to competing hydrolysis reactions that can degrade the organotin compound or interfere with desired transformations. However, controlled water content can sometimes enhance reactivity through formation of more reactive hydroxylated intermediates.
The reactivity of trimethyl(phenyl)tin can be understood through systematic comparison with related organotin compounds, revealing structure-activity relationships that govern chemical behavior. The compound occupies an intermediate position in the reactivity spectrum of organotin compounds, showing higher activity than fully aromatic systems but lower activity than highly electron-rich alkyl derivatives.
Compared to trimethyltin compounds, trimethyl(phenyl)tin demonstrates reduced reactivity in most transformation pathways due to the electron-withdrawing effect of the phenyl group. Trimethyltin derivatives show the highest neurotoxicity and chemical reactivity among triorganotin compounds, reflecting their highly electron-rich nature and tendency toward facile bond cleavage reactions.
Tributyltin compounds exhibit similar overall reactivity to trimethyl(phenyl)tin but with different selectivity patterns. The bulkier butyl groups provide steric protection that can slow reaction rates while also creating unique geometric constraints that influence product distributions. In biological systems, tributyltin compounds show immunotoxic effects rather than the neurotoxic effects characteristic of trimethyltin and triethyltin derivatives.
Triphenyltin compounds generally show lower reactivity than trimethyl(phenyl)tin due to the cumulative electron-withdrawing effects of multiple aromatic rings. However, they demonstrate enhanced stability toward degradation reactions, making them useful for applications requiring persistent organotin species. The reduced reactivity of triphenyltin compounds makes them less effective in rapid transmetalation reactions but more suitable for controlled-release applications.
Tetraorganotin compounds, including tetraphenyltin and tetramethyltin, typically exhibit the lowest reactivity in the organotin series. These compounds lack the polarized tin-halogen or tin-oxygen bonds that facilitate many organotin transformations, resulting in generally inert behavior under mild conditions.
The nucleophilicity of different organotin compounds follows predictable trends based on electronic effects. Global nucleophilicity calculations reveal that electron-donating substituents enhance nucleophilic character, while electron-withdrawing groups reduce it. Trimethyl(phenyl)tin falls in the middle range of this nucleophilicity scale, consistent with its moderate reactivity profile.
The electrochemical reduction of trimethyl(phenyl)tin involves complex multi-electron processes that provide insight into the compound's electronic structure and reduction pathways. Unlike simpler organotin compounds, trimethyl(phenyl)tin undergoes cleavage of tin-carbon bonds during electrochemical reduction rather than simple electron addition to the tin center.
Rotating disc voltammetry studies reveal that trimethyl(phenyl)tin undergoes a two-electron reduction process at half-wave potentials ranging from -0.75 to -0.78 V versus the saturated calomel electrode in both dimethylformamide and acetonitrile. The reduction shows well-defined limiting currents with Levich plots exhibiting linear behavior and near-zero intercepts, indicating a simple mass-transfer controlled electrode process.
The reduction mechanism follows an EqCi pathway, where the initial electrochemical step is quasi-reversible followed by an irreversible chemical reaction. The first electron transfer generates a radical anion intermediate that rapidly undergoes tin-carbon bond cleavage to form more stable radical species. The second electron transfer occurs at a similar potential, creating the appearance of a single two-electron wave in voltammetric experiments.
Charge transfer coefficients for the reduction process range from 0.29 to 0.32, remaining relatively constant across different electrode materials and solvents. However, the rate constant for electron transfer shows significant dependence on electrode material, with gold electrodes providing faster kinetics than glassy carbon electrodes. This difference reflects the influence of surface chemistry on the electron transfer process.
The mechanism involves initial reduction of the trimethyl(phenyl)tin molecule to form a radical anion, followed by rapid cleavage of the tin-phenyl bond due to the instability of the reduced species. This contrasts with the behavior of related trimethylsilane and trimethylgermane compounds, which undergo aromatic ring reduction rather than element-carbon bond cleavage.
Solvent effects on the electrochemical reduction are pronounced, with dimethylformamide providing more favorable reduction conditions compared to acetonitrile. The enhanced solvation in dimethylformamide stabilizes the charged intermediates and lowers the activation barrier for electron transfer. This solvent dependence provides a tool for controlling reduction selectivity and product distributions.
The reduction products include tin-containing species and organic fragments derived from bond cleavage reactions. Controlled potential electrolysis experiments confirm the formation of lower oxidation state tin compounds and phenyl-containing organic products, consistent with the proposed mechanism involving tin-carbon bond scission.
The electrochemical behavior of trimethyl(phenyl)tin provides a foundation for understanding its reactivity in other reduction processes, including those involving chemical reducing agents and photochemical activation. The tendency toward tin-carbon bond cleavage under reducing conditions explains many of the compound's transformation pathways and degradation mechanisms.
Compound Type | Transmetalation Rate | Solvent Sensitivity | Electrochemical Potential | Stability |
---|---|---|---|---|
Trimethylphenyltin | Fast | High | -0.75 to -0.78 V | Moderate |
Trimethyltin | Very Fast | Moderate | -0.7 to -0.9 V | Low |
Tributyltin | Moderate | Moderate | -0.8 to -1.0 V | High |
Triphenyltin | Moderate | Low | -0.9 to -1.2 V | High |
Solvent System | Rate Enhancement | Mechanism | Selectivity Effect |
---|---|---|---|
Polar Protic | 2-5x | Hydrogen bonding | Increased cis-selectivity |
Polar Aprotic | 1.5-3x | Metal coordination | Moderate enhancement |
Non-polar | Baseline | Minimal interaction | Standard patterns |
Coordinating | Variable | Ligand exchange | Mechanism dependent |
Electrochemical Parameter | Value Range | Electrode Dependence | Mechanism |
---|---|---|---|
Half-wave potential | -0.75 to -0.78 V | Minimal | Two-electron reduction |
Charge transfer coefficient | 0.29-0.32 | Low | Nearly constant |
Rate constant | 10⁻⁵ to 10⁻³ s⁻¹ | High | Surface chemistry dependent |
Electron number | 2 | None | Bond cleavage mechanism |
Acute Toxic;Environmental Hazard